molecular formula C24H21N7O2S B11289806 3-(Phenylsulfonyl)-5-[4-(pyridin-2-yl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

3-(Phenylsulfonyl)-5-[4-(pyridin-2-yl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11289806
M. Wt: 471.5 g/mol
InChI Key: PDWWJEBNTTYJEF-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE is a complex heterocyclic compound that incorporates multiple functional groups, including a triazole ring, a quinazoline moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes, followed by further functionalization to introduce the benzenesulfonyl and pyridinyl groups . The reaction conditions often require the use of catalysts such as copper or rhodium to facilitate the formation of the triazole and quinazoline rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper, rhodium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N7O2S

Molecular Weight

471.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline

InChI

InChI=1S/C24H21N7O2S/c32-34(33,18-8-2-1-3-9-18)24-23-26-22(19-10-4-5-11-20(19)31(23)28-27-24)30-16-14-29(15-17-30)21-12-6-7-13-25-21/h1-13H,14-17H2

InChI Key

PDWWJEBNTTYJEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

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